molecular formula C12H18N4O2 B14549566 4,4'-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) CAS No. 62001-12-1

4,4'-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)

Cat. No.: B14549566
CAS No.: 62001-12-1
M. Wt: 250.30 g/mol
InChI Key: SKAHOGPOAHASJA-UHFFFAOYSA-N
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Description

4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is a complex organic compound known for its unique structure and properties This compound is part of the pyrazolone family, which is characterized by the presence of a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with an appropriate aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at room temperature . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups into the pyrazolone ring.

Scientific Research Applications

4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its specific substitution pattern and the presence of two pyrazolone rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62001-12-1

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

3-methyl-4-[2-methyl-1-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propyl]-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C12H18N4O2/c1-5(2)8(9-6(3)13-15-11(9)17)10-7(4)14-16-12(10)18/h5,8-10H,1-4H3,(H,15,17)(H,16,18)

InChI Key

SKAHOGPOAHASJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1C(C2C(=NNC2=O)C)C(C)C

Origin of Product

United States

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